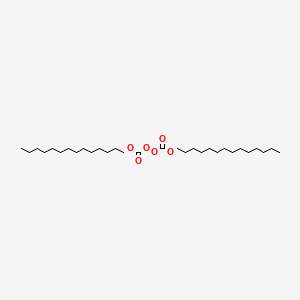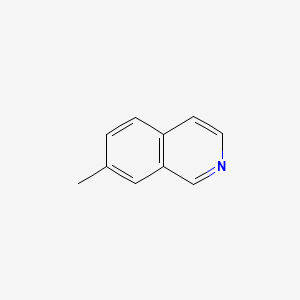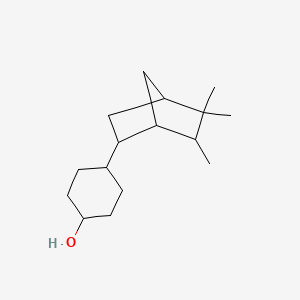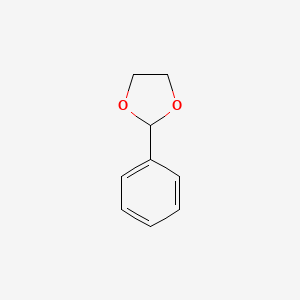
2-Phenyl-1,3-dioxolane
Vue d'ensemble
Description
2-Phenyl-1,3-dioxolane is an organic compound with the molecular formula C9H10O2 . It is also known by other names such as Benzaldehyde ethylene acetal .
Synthesis Analysis
The synthesis of 2-Phenyl-1,3-dioxolane has been reported in various studies. One efficient and reliable method involves the use of three different acetal halides, which are thoroughly characterized by 1H and 13C NMR spectroscopy, IR spectroscopy, elemental analysis, and mass spectrometry . Another method involves a sequential procedure involving microwave-assisted acetalization of benzaldehyde with glycol and carbene insertion to acetal with chloroform using TEBA as a phase transfer catalyst .Molecular Structure Analysis
The molecular structure of 2-Phenyl-1,3-dioxolane consists of a six-membered ring with two oxygen atoms and four carbon atoms. The phenyl group is attached to one of the carbon atoms in the ring .Chemical Reactions Analysis
2-Phenyl-1,3-dioxolane has been shown to react with bifunctional molecules such as N2 and O2 to form imine bonds. When it reacts with alkynes, it forms oxetanes or ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenyl-1,3-dioxolane include a molecular weight of 150.1745 . More detailed properties like boiling point, melting point, etc., were not found in the retrieved sources.Applications De Recherche Scientifique
Synthesis of (Meth)Acrylates
2-Phenyl-1,3-dioxolane is used in the synthesis of (meth)acrylates . The structure of poly(aryl-1,3-dioxolane-4-yl) methyl acrylate is confirmed by the FT-IR and 1 H-NMR spectroscopic techniques . This application is significant in the field of organic polymers.
Liquid Crystals
Azoxybenzenes, which can be synthesized using 2-Phenyl-1,3-dioxolane, are widely used as liquid crystals . This application is important in the field of materials science.
Biological Activities
Azoxybenzenes, which can be synthesized using 2-Phenyl-1,3-dioxolane, are natural and synthetic compounds with various biological activities . They have been found to have insecticidal activity and can act as plant growth stimulators .
Ligands for Coordination Polymers
Azoxybenzenes, which can be synthesized using 2-Phenyl-1,3-dioxolane, can act as ligands for preparing coordination polymers . This application is significant in the field of coordination chemistry.
Polyvinyl Chloride Stabilizers
Azoxybenzenes, which can be synthesized using 2-Phenyl-1,3-dioxolane, can be used as polyvinyl chloride stabilizers . This application is important in the field of polymer chemistry.
Preparation of Palladium P,O-Ligand-Catalyst
2-Phenyl-1,3-dioxolane is used as a ligand for the preparation of palladium P,O-ligand-catalyst for Suzuki cross-coupling reactions . This application is significant in the field of catalysis.
Chromato Mass Spectral Identification
2-Phenyl-1,3-dioxolane is used in the chromato mass spectral identification of products of interaction of ethoxycarbonylcarbene with various substrates . This application is important in the field of analytical chemistry.
Mécanisme D'action
Target of Action
It is known that 1,3-dioxolanes, the class of compounds to which 2-phenyl-1,3-dioxolane belongs, are often used as protective groups in organic synthesis . They can protect carbonyl compounds from various reactions, suggesting that their primary targets could be enzymes or other molecules that interact with carbonyl groups .
Mode of Action
The mode of action of 2-Phenyl-1,3-dioxolane involves its interaction with its targets, likely through the formation of a protective layer around the carbonyl group . This prevents the carbonyl group from undergoing unwanted reactions during the synthesis process . The exact changes that result from this interaction are dependent on the specific context of the synthesis.
Biochemical Pathways
The biochemical pathways affected by 2-Phenyl-1,3-dioxolane are related to its role as a protective group in organic synthesis . By protecting carbonyl groups, 2-Phenyl-1,3-dioxolane can influence the course of a synthetic reaction, directing it towards the desired product . The downstream effects of this action include the successful synthesis of the target molecule without interference from side reactions.
Pharmacokinetics
Given its use in organic synthesis, it is likely that these properties would be significantly influenced by the specific context of its use, including factors such as the presence of other compounds and the conditions of the reaction .
Result of Action
The molecular and cellular effects of 2-Phenyl-1,3-dioxolane’s action are primarily related to its role in organic synthesis. By acting as a protective group for carbonyl compounds, 2-Phenyl-1,3-dioxolane allows for the successful synthesis of target molecules without interference from side reactions .
Action Environment
The action, efficacy, and stability of 2-Phenyl-1,3-dioxolane are influenced by various environmental factors. These include the conditions of the reaction in which it is used, such as temperature and pH, as well as the presence of other compounds . For example, the presence of a Brönsted or a Lewis acid catalyst is necessary for the formation of 1,3-dioxolanes from carbonyl compounds .
Propriétés
IUPAC Name |
2-phenyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYINTWKRUWVLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239479 | |
| Record name | 2-Phenyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936-51-6 | |
| Record name | 2-Phenyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-1,3-dioxolane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Phenyl-1,3-dioxolane?
A1: The molecular formula of 2-Phenyl-1,3-dioxolane is C9H10O2, and its molecular weight is 150.17 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 2-Phenyl-1,3-dioxolane?
A2: Several spectroscopic methods are helpful for characterizing 2-Phenyl-1,3-dioxolane, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR provide detailed information about the structure and environment of the hydrogen and carbon atoms in the molecule. [, ]
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []
Q3: What is the common synthetic route to obtain 2-Phenyl-1,3-dioxolane?
A3: 2-Phenyl-1,3-dioxolane is typically synthesized by the acid-catalyzed condensation reaction between benzaldehyde and ethylene glycol. [, , ]
Q4: Can other catalysts besides traditional acids be used in the synthesis of 2-Phenyl-1,3-dioxolane and related acetals?
A4: Yes, researchers have explored various alternative catalysts for acetal and ketal synthesis, including:
- Heteropoly acids: These have been supported on materials like activated carbon [, ] and titanium dioxide [] for catalytic acetal/ketal formation.
- Tungstophosphoric acid: Supported on silica-coated magnetite nanoparticles, it effectively catalyzes glycerol acetalization with benzaldehyde. []
- Ionic Liquids: Acidic ionic liquids have demonstrated excellent activity in promoting the condensation of glycerol with benzaldehyde to form cyclic acetals, including 2-Phenyl-1,3-dioxolane derivatives. []
Q5: Is the formation of the acetal reversible, and what implications does that have for synthesis?
A5: Yes, the acid-catalyzed formation of 2-Phenyl-1,3-dioxolane from benzaldehyde and ethylene glycol is reversible. [] This reversibility means reaction conditions need to be optimized to favor product formation. Water removal from the reaction mixture, often achieved using a Dean-Stark apparatus or by using a water-scavenging agent, is crucial to drive the equilibrium towards the acetal product.
Q6: Can 2-Phenyl-1,3-dioxolane undergo ring-opening reactions?
A6: Yes, 2-Phenyl-1,3-dioxolane can undergo ring-opening reactions under specific conditions. For example:
- Acidic Hydrolysis: In an acidic aqueous solution, 2-Phenyl-1,3-dioxolane can be hydrolyzed back to benzaldehyde and ethylene glycol. []
- Reductive Opening: Naphthalene-catalyzed lithiation enables the reductive opening of 2-Phenyl-1,3-dioxolanes, offering synthetic routes to various compounds. []
- Ring-Opening Allylation: 2-Phenyl-1,3-dioxolane reacts with allylsilanes in the presence of solid acid catalysts like silica–alumina or H+-montmorillonite, leading to the formation of homoallyloxyalcohols or 1,2-bis(homoallyloxy)ethanes. []
Q7: How does deuterium substitution affect the reactivity of 2-Phenyl-1,3-dioxolane in oxidation reactions?
A7: Replacing hydrogen atoms with deuterium at the acetal carbon of 2-Phenyl-1,3-dioxolane leads to a decrease in the rate constants for both ozonolysis and oxidation by oxygen. This kinetic isotope effect indicates that the C-H bond adjacent to the two oxygen atoms in the dioxolane ring is significantly involved in the rate-determining step of these oxidation reactions. []
Q8: What are some applications of 2-Phenyl-1,3-dioxolane?
A8: 2-Phenyl-1,3-dioxolane and its derivatives have found applications in various fields:
- Organic Synthesis: It serves as a protecting group for carbonyl functionalities in multi-step organic synthesis. []
- Polymer Chemistry: Derivatives like (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate are used as monomers in the synthesis of polymers and copolymers. [, , , , , , ]
- Pharmaceutical Chemistry: Substituted 2-Phenyl-1,3-dioxolanes are investigated for their potential antifungal properties. []
- Tandem Catalysis: 2-Phenyl-1,3-dioxolane acts as a model compound for studying tandem catalytic reactions, such as hydrolysis-reduction sequences, using novel nanocomposite catalysts containing palladium nanoparticles embedded in polystyrene sulfonic acid. []
Q9: How do the properties of copolymers containing (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate (PDMMA) vary?
A9: The properties of PDMMA copolymers are influenced by the comonomer used and its ratio in the copolymer.
- Glass transition temperature (Tg): PDMMA copolymers exhibit a range of Tg values depending on the comonomer and composition, impacting their flexibility and thermal properties. For instance, Tg varies from 130-138 °C for MMA copolymers, 100-134 °C for EMA copolymers, and 63-122 °C for BMA copolymers. []
- Thermal Stability: Thermogravimetric analysis (TGA) reveals that the thermal decomposition of PDMMA copolymers occurs in two main stages within the temperature range of 270-450 °C. The kinetic parameters, such as activation energy, also vary depending on the copolymer composition. []
Q10: How is computational chemistry employed in the study of 2-Phenyl-1,3-dioxolane and its derivatives?
A10: Computational methods contribute to understanding the properties and behavior of these compounds:
- Structural Optimization: Quantum mechanical (QM) calculations can be used to determine the most stable conformations of 2-Phenyl-1,3-dioxolane derivatives. []
- Electronic Properties: QM methods can provide insights into electronic properties like electron density distribution, dipole moments, and frontier molecular orbitals, which are crucial for understanding reactivity and interactions. []
- Structure-Activity Relationship (SAR): Computational modeling and QSAR studies can be employed to explore the relationship between the structure of 2-Phenyl-1,3-dioxolane derivatives and their biological activities, such as antifungal activity. This information is valuable for designing new and more potent derivatives. []
Q11: How do structural modifications on the 2-Phenyl-1,3-dioxolane scaffold affect its properties?
A11: Various structural modifications on the 2-Phenyl-1,3-dioxolane scaffold can significantly impact its chemical and biological properties:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


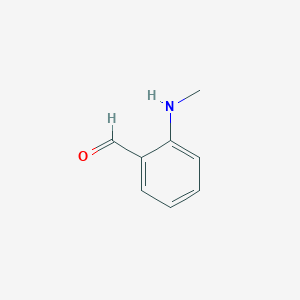
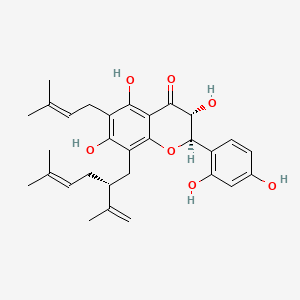


![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)

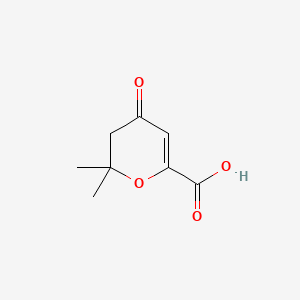
![2,3-Dihydro-1h-benzo[de]isoquinoline](/img/structure/B1584917.png)
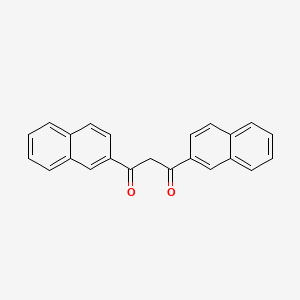
![n-[3-(Dipropylamino)phenyl]acetamide](/img/structure/B1584920.png)
